6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

Catalog No.
S1921368
CAS No.
694479-56-6
M.F
C14H10F3NO3
M. Wt
297.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-d...

CAS Number

694479-56-6

Product Name

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid

IUPAC Name

6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

InChI

InChI=1S/C14H10F3NO3/c1-8-5-6-11(13(20)21)12(19)18(8)10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3,(H,20,21)

InChI Key

HGSDSOKEXHWXMU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is an organic compound with the molecular formula C14H10F3NO3C_{14}H_{10}F_{3}NO_{3} and a molecular weight of approximately 297.23 g/mol. This compound features a dihydropyridine core, characterized by a methyl group and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical properties. The presence of both keto and carboxylic acid functional groups enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and related fields .

The chemical reactivity of 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid can be attributed to its functional groups:

  • Keto Group: The keto group can participate in nucleophilic addition reactions, especially with amines or alcohols.
  • Carboxylic Acid Group: This group can undergo esterification or amidation reactions, allowing the formation of esters or amides when reacted with alcohols or amines respectively.
  • Dihydropyridine Core: The dihydropyridine structure can undergo oxidation to form pyridine derivatives, which are often more stable and exhibit different reactivity patterns.

These reactions highlight the compound's potential utility in synthesizing more complex molecules for pharmaceutical applications.

  • Antimicrobial Activity: Some dihydropyridine derivatives exhibit antibacterial and antifungal properties.
  • Anticancer Activity: Certain structural analogs have been investigated for their potential to inhibit cancer cell proliferation.
  • Cardiovascular Effects: Dihydropyridines are known as calcium channel blockers and are used in treating hypertension and angina.

Further studies are required to elucidate the specific biological effects of this compound.

Several synthetic approaches can be employed to prepare 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid:

  • Condensation Reactions: Starting from appropriate aldehydes and ketones, condensation reactions can yield dihydropyridine derivatives.
  • Cyclization Reactions: Utilizing precursors that contain both the trifluoromethyl phenyl and carboxylic acid functionalities can facilitate cyclization to form the dihydropyridine ring.
  • Functional Group Modifications: Post-synthetic modifications such as trifluoromethylation or methylation can be applied to introduce specific substituents into the molecule.

These methods highlight the versatility in synthesizing this compound from readily available starting materials.

6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid holds potential applications in various fields:

  • Pharmaceutical Development: Its structural features may lend themselves to the development of new drugs targeting a range of diseases.
  • Material Science: The compound could be explored for use in advanced materials due to its unique chemical properties.
  • Agricultural Chemistry: If found to possess biological activity, it could be developed into agrochemicals for pest control or plant growth regulation.

Several compounds share structural similarities with 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Activities
5-Iodo-6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acidContains iodine substitutionPotentially enhanced biological activity due to halogen effects
6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridineLacks carboxylic acid groupMay exhibit different reactivity patterns
2-Oxo-6-phenyldihydropyridineDifferent phenyl substitutionKnown for various pharmacological activities

The presence of both trifluoromethyl and carboxylic acid groups in 6-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid distinguishes it from these compounds, potentially enhancing its reactivity and biological profile.

XLogP3

3.5

Wikipedia

6-METHYL-2-OXO-1-(3-(TRIFLUOROMETHYL)PHENYL)-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID

Dates

Modify: 2023-07-22

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